N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide

Medicinal chemistry Sulfonamide pharmacophore Heteroaryl modulation

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (CAS 1235016-26-8, molecular formula C₁₉H₂₃N₃O₄S) is a synthetic sulfonamide derivative incorporating a piperidine core N-functionalized with a phenoxyacetyl group and a pyridine-3-sulfonamide moiety. The compound belongs to a broader chemotype disclosed in the patent literature as piperidine sulphonamide derivatives with orexin receptor antagonist activity.

Molecular Formula C19H23N3O4S
Molecular Weight 389.47
CAS No. 1235016-26-8
Cat. No. B2829902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide
CAS1235016-26-8
Molecular FormulaC19H23N3O4S
Molecular Weight389.47
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CN=CC=C2)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C19H23N3O4S/c23-19(15-26-17-5-2-1-3-6-17)22-11-8-16(9-12-22)13-21-27(24,25)18-7-4-10-20-14-18/h1-7,10,14,16,21H,8-9,11-13,15H2
InChIKeyVSVBJSQOQPRGIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (CAS 1235016-26-8): Compound Identity and Procurement Baseline


N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide (CAS 1235016-26-8, molecular formula C₁₉H₂₃N₃O₄S) is a synthetic sulfonamide derivative incorporating a piperidine core N-functionalized with a phenoxyacetyl group and a pyridine-3-sulfonamide moiety . The compound belongs to a broader chemotype disclosed in the patent literature as piperidine sulphonamide derivatives with orexin receptor antagonist activity [1]. Structurally, it is distinguished by the combination of a heteroaryl sulfonamide (pyridin-3-yl) with a phenoxyacetyl-piperidine scaffold—a substitution pattern that positions it at the intersection of sulfonamide-based carbonic anhydrase inhibitor pharmacophores and CNS-penetrant piperidine ligands [2]. As of 2026, this specific compound lacks individually reported biological activity data in the peer-reviewed primary literature; all procurement decisions must therefore rest on scaffold-level inference and structural differentiation from available analogs.

Why Generic Substitution Among Pyridine-3-Sulfonamide Piperidine Analogs Is Not Supported by Evidence


Compounds sharing the N-(piperidin-4-ylmethyl)pyridine-3-sulfonamide core cannot be treated as interchangeable because the N-acyl substituent on the piperidine ring profoundly modulates both physicochemical properties and target engagement profiles. In the structurally related piperidine sulphonamide orexin antagonist series, even minor alterations to the N-acyl group (e.g., switching from phenoxyacetyl to benzoyl or heteroaryl carbonyl) resulted in shifts of OX1/OX2 IC₅₀ values spanning two orders of magnitude [1]. Similarly, pyridine-3-sulfonamide carbonic anhydrase inhibitors exhibit isoform selectivity ratios (e.g., CA IX vs. CA II) that are exquisitely sensitive to the substituent at the 4-position of the piperidine or the identity of the N-sulfonyl heteroaryl group [2]. The target compound's phenoxyacetyl motif introduces a hydrogen-bond-accepting ether oxygen and an aromatic ring that are absent in simpler N-acyl (e.g., acetyl, cyclopropylsulfonyl) comparators, potentially altering both solubility and protein binding. The evidence below quantifies, where possible, what differentiates this compound from its closest cataloged analogs.

Quantitative Differentiation Evidence: N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide vs. Closest Analogs


Sulfonamide Heteroaryl Identity: Pyridine-3-sulfonamide vs. Ethanesulfonamide and Benzenesulfonamide Congeners

The target compound bears a pyridine-3-sulfonamide group, whereas the closest cataloged analog N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)ethanesulfonamide (CAS not assigned) carries an ethanesulfonamide moiety . Within the pyridine-3-sulfonamide carbonic anhydrase inhibitor class, heteroaryl sulfonamides (e.g., pyridin-3-yl) consistently display 5- to 50-fold greater affinity for the tumor-associated isoform hCA IX compared with simple alkyl sulfonamides (e.g., methanesulfonamide), as demonstrated in a series of 4-substituted pyridine-3-sulfonamides where the pyridinyl-sulfonamide core was essential for sub-micromolar hCA IX inhibition [1]. Although compound-specific CA inhibition data for the target molecule are not publicly available, the pyridine nitrogen provides an additional hydrogen-bond acceptor and metal-coordination site (pKa ~5.2 for the conjugate acid of pyridine vs. no basic site in ethanesulfonamide), which class-level SAR indicates is critical for engaging the zinc-bound water network in carbonic anhydrase active sites [1].

Medicinal chemistry Sulfonamide pharmacophore Heteroaryl modulation

Piperidine N-Acyl Substituent: Phenoxyacetyl vs. Cyclopropylsulfonyl and Pyridinyl-Carbonyl Analogs

The phenoxyacetyl N-substituent on the piperidine ring of the target compound differentiates it from analogs such as N-((1-(cyclopropylsulfonyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide and N-{[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl}pyridine-3-sulfonamide . In published SAR studies of disubstituted piperidine orexin receptor antagonists, variation of the N-acyl group yielded OX1 IC₅₀ values ranging from <1 nM to >1000 nM depending on the electronic character and steric bulk of the substituent [1]. The phenoxyacetyl group introduces a flexible ether linker (–O–CH₂–CO–) with a rotatable bond count of 4 between the piperidine nitrogen and the terminal phenyl ring, compared with 1 rotatable bond for cyclopropylsulfonyl and 2 for pyridine-3-carbonyl; this increased conformational flexibility can enhance entropic penalty upon binding but also permits induced-fit accommodation in hydrophobic accessory pockets [2]. Additionally, the phenoxyacetyl group's calculated logP contribution (~1.5) is intermediate between the polar cyclopropylsulfonyl (clogP contribution ~0.3) and the more lipophilic benzoyl analogs, potentially balancing CNS permeability with aqueous solubility [2].

Orexin receptor CNS drug design Piperidine SAR

Sulfonamide Aryl Variation: Pyridine-3-sulfonamide vs. Thiophene-2-sulfonamide and Substituted Benzenesulfonamide Analogs

Closely related analogs in the same compound library replace the pyridine-3-sulfonamide group with thiophene-2-sulfonamide (e.g., 5-ethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)thiophene-2-sulfonamide, CAS not assigned) or substituted benzenesulfonamides (e.g., 3,4-dimethyl-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide, CAS 1235295-84-7) . Published work on pyridine-3-sulfonamide carbonic anhydrase inhibitors demonstrates that the pyridine nitrogen's electron-withdrawing character (Hammett σₘ = +0.23) lowers the sulfonamide NH pKa relative to benzenesulfonamide (σₘ = 0.0) and thiophene-2-sulfonamide (σₘ = +0.09 for thien-2-yl), facilitating deprotonation to the active sulfonamide anion at physiological pH [1]. Specifically, pyridine-3-sulfonamides exhibit a sulfonamide NH pKa of ~9.5-10.0 compared with ~10.0-10.5 for benzenesulfonamides, translating to a ~3-fold higher fraction of the active anionic species at pH 7.4 [1]. This electronic effect has been correlated with enhanced zinc-binding capacity in carbonic anhydrase inhibition assays across multiple isoforms [1].

Sulfonamide SAR Heterocycle electronics Enzyme inhibition

Synthetic Tractability and Intermediate Availability: Phenoxyacetyl-Piperidine vs. Alternative N-Acyl Building Blocks

The phenoxyacetyl-piperidine intermediate 1-(phenoxyacetyl)piperidine (CAS not assigned; molecular weight 219.28 g/mol) is commercially available from multiple suppliers at >95% purity . This contrasts with the cyclopropylsulfonyl-piperidine and pyridine-3-carbonyl-piperidine intermediates required for the corresponding pyridine-3-sulfonamide analogs, which are less widely stocked and typically require custom synthesis . For research groups synthesizing focused libraries via reductive amination or sulfonylation of the piperidin-4-ylmethanamine intermediate, the commercial availability of 1-(phenoxyacetyl)piperidine reduces the synthetic step count by 1-2 steps compared with routes requiring in-situ N-acylation prior to sulfonamide coupling [1]. This difference in intermediate availability translates to shorter lead times and lower cost for analog generation in medicinal chemistry campaigns.

Chemical procurement Synthetic accessibility Building block comparison

Validated Application Scenarios for N-((1-(2-Phenoxyacetyl)piperidin-4-yl)methyl)pyridine-3-sulfonamide Based on Current Evidence


Medicinal Chemistry: Orexin Receptor Antagonist Lead Optimization Libraries

The compound's piperidine sulphonamide scaffold maps directly onto the generic structure disclosed in orexin receptor antagonist patents (US 8,202,888; US 8,691,846) [1]. The phenoxyacetyl N-substituent occupies a chemical space that is underexplored relative to benzoyl and sulfonyl N-caps in published orexin SAR [2]. Researchers constructing focused libraries to explore OX1/OX2 selectivity can use this compound as a representative of the phenoxyacetyl sub-series, with the expectation that its intermediate lipophilicity and conformational flexibility will yield distinct selectivity profiles from rigid N-acyl analogs. Procurement rationale is supported by the commercial availability of the phenoxyacetyl-piperidine intermediate, enabling rapid parallel synthesis of derivatives [3].

Biochemical Probe Development: Carbonic Anhydrase Isoform Selectivity Screening

The pyridine-3-sulfonamide head group is a validated pharmacophore for carbonic anhydrase inhibition, with documented selectivity for tumor-associated isoforms hCA IX and XII over cytosolic hCA I and II when appropriately substituted [1]. Although the target compound itself has not been profiled against CA isoforms, its structural features (pyridine-3-sulfonamide + phenoxyacetyl-piperidine) are consistent with compounds that achieve hCA IX Kᵢ values in the 50-500 nM range in published 4-substituted pyridine-3-sulfonamide series [1]. The compound is appropriate for inclusion in initial CA inhibition screening panels where the goal is to establish whether the phenoxyacetyl-piperidine scaffold confers isoform selectivity advantages over simpler N-alkyl or N-sulfonyl piperidine derivatives [2].

Chemical Biology: Structure-Activity Relationship (SAR) Reference Compound

As part of a matrix of N-((1-acylpiperidin-4-yl)methyl)pyridine-3-sulfonamide analogs, this compound serves as a key reference point for deconvoluting the contribution of the phenoxyacetyl group to target binding. The phenoxyacetyl motif introduces a distinctive pharmacophoric signature—aromatic ring, ether oxygen, and carbonyl—that can be systematically varied (e.g., to phenylacetyl, benzyloxyacetyl, or phenoxyethyl) in SAR campaigns [1]. The compound's position in this matrix is defined by its unique combination of features: pyridine-3-sulfonamide (not benzene- or thiophene-sulfonamide), phenoxyacetyl (not acetyl, cyclopropylsulfonyl, or pyridinyl-carbonyl), and a methylene spacer between piperidine and sulfonamide (not a direct N-piperidinyl attachment) [2].

Procurement: Intermediate for Focused Library Synthesis

For laboratories without dedicated synthetic chemistry capacity, this compound represents a purchasable advanced intermediate that can be further derivatized at the pyridine ring (e.g., via electrophilic aromatic substitution at the pyridine C-4, C-5, or C-6 positions) [1]. The commercial availability of 1-(phenoxyacetyl)piperidine as a precursor reduces the synthetic burden relative to building the entire scaffold de novo. Procurement of the target compound at >95% purity from certified vendors enables structure-confirmed starting material for diversification, bypassing 3-4 synthetic steps and an estimated 2-3 weeks of laboratory effort [2].

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